N-(4-butylphenyl)-2-(4-oxo-2-phenyl-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide
Description
Properties
IUPAC Name |
N-(4-butylphenyl)-2-(4-oxo-2-phenyl-2,3-dihydro-1,5-benzothiazepin-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N2O2S/c1-2-3-9-20-14-16-22(17-15-20)28-26(30)19-29-23-12-7-8-13-24(23)32-25(18-27(29)31)21-10-5-4-6-11-21/h4-8,10-17,25H,2-3,9,18-19H2,1H3,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAXPWDWWMMSCAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CN2C(=O)CC(SC3=CC=CC=C32)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-butylphenyl)-2-(4-oxo-2-phenyl-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide is a compound of interest due to its potential biological activities. This article explores its synthesis, structural characteristics, and various biological activities supported by recent research findings.
Chemical Structure and Properties
The compound has the following chemical properties:
- Molecular Formula : C27H28N2O2S
- Molecular Weight : 444.6 g/mol
- CAS Number : 924769-29-9
Structural Analysis
The structure of this compound features a complex arrangement of aromatic rings and a thiazepine moiety. The presence of the thiazepine ring is notable for its association with various pharmacological activities.
Anticancer Activity
Research indicates that compounds containing thiazepine structures exhibit significant anticancer properties. For instance, derivatives have shown cytotoxicity against various cancer cell lines, including breast and colon cancer cells. A study reported that similar compounds demonstrated IC50 values in the nanomolar range against HCT-116 human colon cancer cells, highlighting their potential as anticancer agents .
Antimicrobial Properties
Compounds with thiophene and thiazepine structures are known for their antimicrobial activities. In particular, studies have demonstrated that derivatives can inhibit bacterial growth effectively. For example, certain thiazepine derivatives have displayed activity against Gram-positive and Gram-negative bacteria, suggesting their potential use in treating infections .
Anti-inflammatory Effects
The anti-inflammatory properties of this compound class have also been investigated. Research indicates that certain derivatives can reduce inflammation markers in vitro and in vivo models. These findings suggest a mechanism involving the inhibition of pro-inflammatory cytokines and mediators .
Analgesic Activity
The analgesic effects of related compounds have been documented, with some studies indicating that they may act through opioid receptors or other pain-modulating pathways. This suggests that this compound might possess similar pain-relieving properties .
Case Studies
- Cytotoxicity Study : A recent study evaluated the cytotoxic effects of thiazepine derivatives on various cancer cell lines. The results indicated that compounds similar to this compound exhibited significant cytotoxicity with IC50 values ranging from 10 to 100 µM against multiple cancer types .
- Antimicrobial Evaluation : Another study assessed the antimicrobial activity of thiazepine derivatives against Staphylococcus aureus and Escherichia coli. The results showed that certain derivatives had minimum inhibitory concentrations (MICs) below 50 µg/mL, indicating strong antimicrobial potential .
- Anti-inflammatory Research : A study focused on the anti-inflammatory effects of benzothiazepine derivatives found that they significantly reduced edema in animal models when administered at specific doses. The mechanism was attributed to the inhibition of NF-kB signaling pathways .
Comparison with Similar Compounds
Structural Features and Substituent Effects
The table below highlights key structural differences between the target compound and selected analogs:
Key Observations:
- Substituent Effects :
- The butyl group in the target compound increases hydrophobicity (logP ~4.5 estimated), favoring membrane permeability compared to polar substituents like ethoxy (logP ~3.2) or trifluoromethyl (logP ~2.8) .
- Chlorophenyl () and trifluoromethylphenyl () groups introduce electron-withdrawing effects, which may stabilize the molecule via resonance or inductive effects .
Physicochemical Properties
- Solubility : The butyl chain in the target compound likely reduces aqueous solubility compared to analogs with ethoxy () or amide groups ().
- Melting Points : While experimental data are unavailable, bulkier substituents (e.g., butyl) typically lower melting points due to reduced crystallinity, whereas halogenated analogs () may exhibit higher melting points .
Q & A
Basic: What synthetic strategies are recommended for preparing N-(4-butylphenyl)-2-(4-oxo-2-phenyl-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide, and how can reaction conditions be optimized?
The synthesis involves a multi-step sequence:
Core formation : Cyclocondensation of 2-aminothiophenol derivatives with α,β-unsaturated ketones under acidic conditions (e.g., acetic acid, reflux, 8–12 hours) to yield the 3,4-dihydrobenzo[b][1,4]thiazepin-4-one scaffold.
Acylation : Reacting the thiazepinone intermediate with 4-butylphenyl acetamide precursors using coupling agents (e.g., EDCI/HOBt) in DMF at 60–80°C for 12–24 hours.
Key optimizations :
- Maintain anhydrous conditions (<0.1% H₂O) to prevent hydrolysis.
- Use a 1:1.2 molar ratio of amine to acylating agent to maximize conversion.
- Purify via silica gel chromatography (ethyl acetate/hexane gradient) to achieve >95% purity.
Characterization requires NMR (¹H/¹³C), HRMS, and HPLC purity analysis .
Basic: Which spectroscopic techniques are essential for characterizing this compound, and what critical data points should be verified?
- ¹H/¹³C NMR : Confirm the presence of diagnostic signals:
- Thiazepine ring protons (δ 3.2–4.1 ppm, multiplet for CH₂ groups).
- Aromatic protons (δ 6.8–7.9 ppm, integrating for phenyl and butylphenyl substituents).
- HRMS : Validate molecular ion ([M+H]⁺) with <2 ppm mass error.
- HPLC : Ensure ≥98% purity (C18 column, acetonitrile/water mobile phase).
- IR : Verify carbonyl stretches (1680–1720 cm⁻¹ for acetamide and thiazepinone).
Cross-referencing with analogous compounds is critical for structural confirmation .
Advanced: How can researchers resolve contradictions in biological activity data between in vitro and in vivo models for this compound?
Pharmacokinetic profiling : Measure plasma protein binding (equilibrium dialysis) and metabolic stability (microsomal incubation) to assess bioavailability discrepancies.
Dose-response alignment : Use allometric scaling (e.g., mg/kg = human equivalent dose × (animal weight/human weight)⁰.³³⁷) to reconcile efficacy gaps.
Target engagement assays : Validate on-target effects via Western blot (e.g., downstream kinase phosphorylation) in both models.
Formulation optimization : Test solubility enhancers (e.g., PEG 400) to improve in vivo exposure .
Advanced: What computational approaches are effective for predicting the compound’s mechanism of action and off-target risks?
- Molecular docking : Use AutoDock Vina with flexible side-chain sampling (RMSD ≤2.0 Å) to identify kinase targets (e.g., MAPK, CDKs).
- Pharmacophore modeling : Align the acetamide and thiazepinone moieties with known inhibitors (e.g., kinase hinge-binders).
- Off-target screening : Perform similarity ensemble approach (SEA) against ChEMBL to flag GPCR or ion channel interactions.
- MD simulations : Run 100-ns trajectories (AMBER22) to assess binding stability (RMSF <1.5 Å for key residues).
Validation via kinase inhibition panels (e.g., Eurofins) is recommended .
Advanced: How should structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?
Core modifications :
- Replace the thiazepinone oxygen with sulfur to enhance metabolic stability (logP shift +0.5).
- Introduce electron-withdrawing groups (e.g., -CF₃) on the phenyl ring to improve target affinity.
Acetamide substitutions :
- Test alkyl chain lengths (butyl vs pentyl) for optimal hydrophobic interactions.
Biological assays :
- Measure IC₅₀ shifts in enzyme inhibition (Δ ≤0.5 log units indicates meaningful SAR).
- Assess cytotoxicity (HEK293 cells) and selectivity (≥10-fold vs related kinases).
ADMET profiling :
- Calculate cLogP (target <5), PSA (<90 Ų), and hERG inhibition risk (IC₅₀ >10 μM) .
Basic: What in vitro assays are recommended for preliminary evaluation of this compound’s biological activity?
- Kinase inhibition : Use ADP-Glo™ assay (Promega) against a panel of 50 kinases (1–10 μM test range).
- Antiproliferative activity : Screen in NCI-60 cell lines (72-hour incubation, GI₅₀ calculation).
- CYP inhibition : Test against CYP3A4/2D6 (luminescent assays, IC₅₀ <1 μM indicates high risk).
- Plasma stability : Incubate in human plasma (37°C, 1 hour) and quantify remaining compound via LC-MS .
Advanced: What strategies mitigate synthetic challenges in scaling up this compound while maintaining purity?
Process chemistry optimizations :
- Replace DMF with 2-MeTHF (lower toxicity, easier removal).
- Use continuous flow reactors for exothermic steps (e.g., acylation).
Crystallization control :
- Employ anti-solvent addition (water into acetone) with controlled cooling (0.5°C/min) to prevent oiling out.
Quality control :
- Implement in-line PAT (e.g., FTIR for real-time reaction monitoring).
- Set IPC checkpoints (e.g., TLC at 50% reaction progress) .
Advanced: How can researchers validate target engagement in complex biological systems?
- Cellular thermal shift assay (CETSA) : Heat-treat lysates (37–65°C) and quantify target protein stability via Western blot.
- Photoaffinity labeling : Incorporate a diazirine moiety into the compound and crosslink to cellular targets for pull-down/MS identification.
- BRET/FRET biosensors : Monitor real-time target modulation in live cells (e.g., ERK phosphorylation BRET reporter) .
Basic: What are the critical storage conditions to ensure compound stability?
- Temperature : Store at –20°C under argon to prevent oxidation.
- Solubility : Prepare 10 mM DMSO stock solutions (avoid >0.1% water content).
- Stability monitoring : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks; ≤5% degradation acceptable) .
Advanced: What in silico tools are recommended for predicting metabolite formation?
- SPORCalc : Predicts Phase I/II metabolites based on molecular fingerprints.
- GLORYx : Uses neural networks to rank likely CYP-mediated oxidation sites.
- MetaSite : Combines docking and quantum mechanics to identify reactive hotspots.
Validate with in vitro microsomal incubation (human liver microsomes + NADPH) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
